methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group, a fluorine atom, and a thiazine ring in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are responsible for the activity . For instance, a similar compound, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, has been shown to act as a positive allosteric modulator of the AMPA receptors .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may interact with various biochemical pathways related to its antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation activities .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have various effects at the molecular and cellular levels, corresponding to its antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide typically involves multiple steps:
Formation of the Thiazine Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of 2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the thiazine ring.
Fluorination: The fluorine atom is typically introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, potentially leading to the formation of alcohols or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or reduced aromatic compounds.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: The compound is used in studies exploring its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: Researchers use it to probe biological pathways and processes, leveraging its unique chemical properties to elucidate molecular mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate: Lacks the fluorine atom, which may affect its biological activity and binding properties.
Methyl 4-(4-bromophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Methyl 4-(4-chlorophenyl)-7-chloro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide: Has an additional chlorine atom, potentially altering its chemical and biological properties.
Uniqueness
Methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is unique due to the combination of a chlorophenyl group, a fluorine atom, and a thiazine ring. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-7-4-11(18)8-14(13)24(15,21)22/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDBCOSPIYMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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